molecular formula C13H11F17O B126975 4-(Perfluorooctyl)-2-methyl-2-butanol CAS No. 141183-94-0

4-(Perfluorooctyl)-2-methyl-2-butanol

Cat. No.: B126975
CAS No.: 141183-94-0
M. Wt: 506.2 g/mol
InChI Key: VDLOMMAXELCHDN-UHFFFAOYSA-N
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Description

4-(Perfluorooctyl)-2-methyl-2-butanol is a fluorinated organic compound characterized by its unique structure, which includes a perfluorooctyl group attached to a butanol backbone. This compound is known for its high chemical and thermal stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluorooctyl)-2-methyl-2-butanol typically involves the reaction of perfluorooctyl iodide with 2-methyl-2-butanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluorooctyl)-2-methyl-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Perfluorooctyl)-2-methyl-2-butanol involves its interaction with molecular targets through its fluorinated tail. The perfluorooctyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the function of membrane-bound proteins and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorooctyl bromide (PFOB)

Uniqueness

4-(Perfluorooctyl)-2-methyl-2-butanol is unique due to its specific structure, which combines a perfluorooctyl group with a butanol backbone. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased stability, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-2-methyldodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F17O/c1-5(2,31)3-4-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h31H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLOMMAXELCHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F17O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382067
Record name 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141183-94-0
Record name 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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